molecular formula C9H9N B3336852 1-(Isocyanomethyl)-4-methylbenzene CAS No. 39495-97-1

1-(Isocyanomethyl)-4-methylbenzene

Cat. No.: B3336852
CAS No.: 39495-97-1
M. Wt: 131.17 g/mol
InChI Key: HGHYFKUMLWEAMR-UHFFFAOYSA-N
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Description

Historical Context of Isocyanides as Synthetic Reagents

The journey of isocyanide chemistry began in 1859 with W. Lieke's serendipitous synthesis of allyl isocyanide. nih.govrkmvccrahara.org For nearly a century, progress was modest, partly due to the notoriously disagreeable odour of many volatile isocyanides and the limited availability of synthetic methods. nih.govresearchgate.net Early preparative routes were developed by Gautier and Hoffmann in the 1860s. nih.gov A significant turning point came in 1921 when Mario Passerini discovered the three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, now known as the Passerini reaction. nih.govwikipedia.orgnih.gov This was the first isocyanide-based multicomponent reaction (IMCR) and laid the groundwork for future developments. nih.gov Another leap occurred in 1958 when the dehydration of N-substituted formamides became a general and accessible method for isocyanide synthesis. nih.govresearchgate.net This was swiftly followed by Ivar Karl Ugi's 1959 report on the four-component reaction (Ugi reaction), which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.govwikipedia.org The discovery of the first naturally occurring isocyanide, Xanthocillin, from Penicillium notatum in 1950 further spurred interest in this unique class of compounds. nih.govrkmvccrahara.org

Unique Reactivity Profile of the Isocyanide Functional Group

The reactivity of the isocyanide functional group is exceptionally versatile. It is characterized by a carbon atom that exhibits both nucleophilic and electrophilic properties, often described as having "carbene-like" character. rkmvccrahara.orgthieme-connect.de This duality is explained by two main resonance structures: one with a triple bond between carbon and nitrogen and another with a double bond, which highlights the carbene nature. wikipedia.org This electronic structure allows isocyanides to react with both electrophiles and nucleophiles at the same carbon atom, a process known as α-addition, which is a key step in many of its reactions. rkmvccrahara.orgacs.org

Isocyanides are stable in the presence of strong bases but are sensitive to acids, hydrolyzing to formamides. wikipedia.org Spectroscopically, they show a characteristic strong absorption in their infrared (IR) spectra between 2165 and 2110 cm⁻¹. unacademy.com The isocyano group also activates adjacent C-H bonds, enhancing the acidity of the α-proton, a property exploited in reagents like p-tolylsulfonylmethyl isocyanide (TosMIC). wikipedia.orgutexas.edu This diverse reactivity makes isocyanides invaluable participants in multicomponent reactions (MCRs), where their ability to form multiple bonds in a single operation allows for the rapid construction of complex molecular scaffolds. acs.orgvedantu.com

Classification and Scope of Isocyanide Derivatives in Chemical Research

Isocyanides are broadly categorized based on the organic substituent (R) attached to the nitrogen atom, most commonly as aliphatic or aromatic isocyanides. thieme-connect.de According to IUPAC nomenclature, the prefix "isocyano-" is used, as in isocyanomethane. unacademy.comacdlabs.com

The scope of isocyanide derivatives in research is vast:

Multicomponent Reactions: They are cornerstone reagents in MCRs like the Ugi and Passerini reactions, enabling the efficient synthesis of diverse libraries of compounds, particularly peptidomimetics and heterocyclic structures, for drug discovery. acs.orgorganic-chemistry.orgnih.gov

Heterocycle Synthesis: Isocyanides are precursors to a wide array of nitrogen-containing heterocycles such as oxazoles, imidazoles, pyrroles, and tetrazoles. wikipedia.orgnih.govorgsyn.org

Coordination Chemistry: They act as ligands for most transition metals, forming complexes that are often analogous to metal carbonyls. wikipedia.orgwikipedia.org Due to their strong σ-donor properties, they are considered electron-rich analogues of carbon monoxide. wikipedia.orgwikipedia.org

Significance of Arylmethyl Isocyanides in Advanced Synthetic Methodologies

Arylmethyl isocyanides, the class to which 1-(isocyanomethyl)-4-methylbenzene belongs, are particularly significant in organic synthesis. This subclass combines the reactivity of the isocyanide group with the structural features of a benzyl (B1604629) moiety. The methylene (B1212753) group (the "methyl" part of arylmethyl) positioned between the aromatic ring and the isocyanide function plays a crucial role. The C-H bonds on this methylene group are acidic and can be deprotonated, creating a carbanionic center that can participate in further reactions. wikipedia.orgutexas.edu

This feature is famously utilized in p-tolylsulfonylmethyl isocyanide (TosMIC), a versatile reagent for the synthesis of various heterocycles and for converting ketones and aldehydes into nitriles. orgsyn.org Arylmethyl isocyanides are key building blocks in advanced MCRs, where the aryl group can be varied to introduce molecular diversity and fine-tune the properties of the resulting products. Their stability and reactivity make them reliable components for constructing complex, drug-like molecules. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(isocyanomethyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHYFKUMLWEAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374912
Record name 4-Methylbenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39495-97-1
Record name 4-Methylbenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for 1 Isocyanomethyl 4 Methylbenzene

Established Synthetic Pathways to 1-(Isocyanomethyl)-4-methylbenzene

The most common and direct method for the synthesis of this compound is the dehydration of N-(4-methylbenzyl)formamide. This transformation involves the removal of a water molecule from the formamide (B127407) to generate the isocyanide functional group.

Dehydration of N-(4-Methylbenzyl)formamide

The dehydration of N-(4-methylbenzyl)formamide is a cornerstone reaction for the production of this compound. The efficiency of this process is highly dependent on the choice of dehydrating agent and the specific reaction conditions employed.

Several dehydrating agents have been effectively utilized for the conversion of N-substituted formamides to their corresponding isocyanides. The selection of the optimal reagent and conditions is crucial for achieving high yields and purity of this compound. Common dehydrating agents include phosphorus oxychloride (POCl₃), tosyl chloride (TsCl) in the presence of a base, and phosgene (B1210022) derivatives such as bis(trichloromethyl) carbonate (triphosgene).

A specific and efficient method for the synthesis of this compound involves the use of bis(trichloromethyl) carbonate in the presence of triethylamine (B128534) as a base and dichloromethane (B109758) as the solvent. This reaction proceeds smoothly at a controlled temperature of 0 °C over a period of approximately 40 minutes. chemicalbook.com The N-(4-methylbenzyl)formamide precursor for this reaction can be synthesized by heating 4-methylbenzylamine (B130917) with formic acid. chemicalbook.com

The optimization of reaction conditions often involves a careful balance of the stoichiometry of the reagents, reaction temperature, and choice of solvent. For instance, in the dehydration of N-substituted formamides using phosphorus oxychloride, triethylamine is commonly used as a base. researchgate.net Studies on similar systems have shown that the reaction can be highly efficient, often proceeding to completion in a short time frame at low temperatures. researchgate.net

Below is a table summarizing various dehydrating agents and their typical reaction conditions for the synthesis of isocyanides from N-substituted formamides, which are applicable to the synthesis of this compound.

Dehydrating AgentBaseSolventTypical TemperatureReference
Bis(trichloromethyl) carbonateTriethylamineDichloromethane0 °C chemicalbook.com
Phosphorus oxychloride (POCl₃)Triethylamine / Pyridine (B92270)Dichloromethane / Toluene0 °C to room temp. researchgate.netvedantu.com
Tosyl chloride (TsCl)PyridineDichloromethaneNot specified

Interactive Data Table: Dehydrating Agents for Isocyanide Synthesis

Note: The yields and specific conditions can vary depending on the substrate and scale of the reaction.

The mechanism of the dehydration of N-(4-methylbenzyl)formamide to this compound varies depending on the dehydrating agent used.

When phosphorus oxychloride (POCl₃) is employed in the presence of a base like pyridine or triethylamine, the reaction is believed to proceed through the formation of a Vilsmeier-type intermediate. The lone pair of electrons on the oxygen atom of the formamide attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate ester intermediate. The base then abstracts a proton from the nitrogen atom, facilitating the elimination of a dichlorophosphate (B8581778) species and a chloride ion to form the isocyanide. This process is essentially an E2 elimination reaction. vedantu.com

In the case of dehydration using tosyl chloride (TsCl) and a base, the formamide oxygen attacks the sulfur atom of tosyl chloride, forming an O-tosylated intermediate. Subsequent deprotonation at the nitrogen and elimination of the tosylate group and a chloride ion yields the isocyanide. It has been observed that for some benzyl (B1604629) alcohols, treatment with tosyl chloride can lead to the formation of the corresponding benzyl chloride instead of the tosylate, a competing reaction that could potentially affect the yield of the desired isocyanide synthesis from the formamide. researchgate.net

Alternative Synthetic Routes to Arylmethyl Isocyanides and their Applicability to this compound

Beyond the direct dehydration of formamides, other synthetic strategies for preparing arylmethyl isocyanides are known and can be applied to the synthesis of this compound.

Conversion of Primary Amines to Isocyanides (e.g., via difluorocarbene intermediates, applicable to general isocyanide synthesis)

A notable alternative route involves the reaction of a primary amine with a source of difluorocarbene. This method has been developed as a general and convenient way to synthesize a variety of isocyanides. While specific application to 4-methylbenzylamine to produce this compound is not explicitly detailed in the provided search results, the general applicability to benzylamines suggests its potential. The reaction typically involves the in-situ generation of difluorocarbene from a precursor such as sodium chlorodifluoroacetate. The primary amine, in this case, 4-methylbenzylamine, would react with the difluorocarbene, followed by elimination steps to yield the isocyanide.

Green Chemistry Approaches in Isocyanide Synthesis

Traditional methods for isocyanide synthesis often involve harsh reagents and generate significant waste. In contrast, green chemistry principles aim to develop more environmentally benign processes. A key aspect of greener isocyanide synthesis is the move away from aqueous workups, which can be problematic for these often-unstable compounds.

One innovative approach involves a modified dehydration of the corresponding formamide, N-(4-methylbenzyl)formamide, that avoids an aqueous workup. rsc.orgrsc.org This method significantly reduces reaction times, minimizes waste, and improves safety by limiting exposure to the foul-smelling isocyanide products. rsc.orgrsc.org The general principle involves the use of a dehydrating agent in a non-aqueous system, followed by a direct purification step.

A notable development in this area is the use of a solid-supported reagent system. For instance, silica (B1680970) gel can be coated with a dehydrating agent like phosphorus oxychloride (POCl₃) and a base such as triethylamine. The formamide precursor is then passed through a column packed with this reagent-coated silica. This technique allows for the simultaneous synthesis and purification of the isocyanide.

Table 1: Comparison of a Greener Synthesis Approach for Benzylic Isocyanide

ParameterConventional MethodGreener Method (Non-Aqueous Workup)
Starting Material N-benzylformamideN-benzylformamide
Reagents POCl₃, TriethylaminePOCl₃, Triethylamine on Silica
Workup AqueousNon-Aqueous (Chromatographic)
Yield Variable, often lower due to decompositionUp to 85% for benzyl isocyanide rsc.org
Solvent Consumption HighMinimal rsc.org
Waste Generation Significant aqueous wasteReduced waste

This table illustrates the advantages of a non-aqueous workup for a model benzylic isocyanide, which is applicable to the synthesis of this compound.

Development of Scalable and Efficient Preparation Protocols

The development of scalable and efficient protocols for the synthesis of this compound is crucial for its application in areas like medicinal chemistry and materials science, where larger quantities or diverse libraries of compounds are often required.

High-Throughput Synthesis Strategies

High-throughput synthesis enables the rapid preparation of a large number of compounds in parallel, which is particularly useful for creating libraries of isocyanides for screening purposes. The "Isocyanide 2.0" methodology, which avoids aqueous workups, is well-suited for parallel synthesis in formats such as 96-well microtiter plates. rsc.org

This strategy allows for the synthesis of a diverse range of isocyanides, including those with various functional groups. For benzylic isocyanides like this compound, this would involve the parallel dehydration of an array of corresponding formamides. The use of automated liquid handlers can further streamline this process, making it highly efficient for generating isocyanide libraries.

Table 2: Representative Yields for High-Throughput Isocyanide Synthesis

Isocyanide StructureScaleYield
Aryl Isocyanide (electron-donating group)1 mmol93% rsc.org
Aryl Isocyanide (electron-withdrawing group)1 mmol98% rsc.org
Benzylic Isocyanide (unsubstituted)1 mmol85% rsc.org
Aliphatic Isocyanide1 mmol92% rsc.org

This table provides representative yields from a high-throughput synthesis methodology applicable to a range of isocyanides, including benzylic structures similar to this compound.

Continuous Flow Synthesis Methods for Isocyanides

Continuous flow chemistry offers a safe and efficient alternative to batch synthesis, particularly for compounds that are unstable or hazardous, such as isocyanides. rsc.orgresearchgate.net In a flow system, small amounts of reagents are continuously mixed and reacted in a tube reactor, minimizing the volume of hazardous material at any given time. This "in-line" generation and immediate use of the isocyanide in a subsequent reaction step is a key advantage. rsc.org

For the synthesis of this compound, a solution of N-(4-methylbenzyl)formamide and a base would be continuously mixed with a stream of a dehydrating agent in a heated reactor coil. The resulting isocyanide can then be directly channeled into another reactor for a subsequent reaction, such as a multicomponent reaction, without the need for isolation. researchgate.net This approach not only enhances safety but also allows for precise control over reaction parameters, leading to improved yields and purity.

Table 3: General Parameters for Continuous Flow Isocyanide Synthesis

ParameterTypical Range
Reactor Type Tube Reactor
Temperature Ambient to elevated temperatures
Residence Time Seconds to minutes
Reagents Formamide, Dehydrating Agent, Base
Outcome In-line generation and use of isocyanide

This table outlines the general parameters for the continuous flow synthesis of isocyanides, a methodology that can be adapted for the production of this compound.

Reactivity and Reaction Mechanisms of 1 Isocyanomethyl 4 Methylbenzene

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. sciepub.com These reactions are highly valued in organic and medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate complex molecules and diverse compound libraries. organic-chemistry.orgresearchgate.net 1-(Isocyanomethyl)-4-methylbenzene serves as a key building block in several important MCRs due to the reactivity of its isocyanide group.

The Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgtcichemicals.com This reaction is known for its high yields and is typically completed within minutes to hours under mild conditions. sciepub.comwikipedia.org

In the Ugi reaction, this compound acts as the isocyanide component, a crucial role that drives the reaction forward. wikipedia.org The terminal carbon atom of the isocyanide group is nucleophilic and adds to the iminium ion formed from the condensation of the amine and carbonyl compound. wikipedia.orgnih.gov The versatility of the Ugi reaction allows for a wide variety of substituents on the other components, making this compound a valuable tool for creating diverse molecular scaffolds. organic-chemistry.org The products, α-acylamino amides, are of significant interest as they can mimic peptide structures and have potential applications in pharmaceutical development. organic-chemistry.org

The Ugi reaction is celebrated for its broad scope. A wide array of aldehydes, amines, and carboxylic acids can be successfully employed in conjunction with this compound. beilstein-journals.org However, there are some limitations. For instance, achieving high stereoselectivity in Ugi reactions can be challenging, often requiring the use of chiral auxiliaries or specific reaction conditions like low temperatures. illinois.edu The development of enantioselective Ugi reactions has been a significant area of research. wikipedia.org

The reaction is generally favored in polar protic solvents such as methanol (B129727) or ethanol, although polar aprotic solvents can also be effective. wikipedia.orgbeilstein-journals.org The use of bifunctional starting materials can further expand the diversity of the products, leading to the formation of interesting heterocyclic structures. wikipedia.org

Table 1: Examples of Ugi-4CR Products using this compound

AldehydeAmineCarboxylic AcidProduct
BenzaldehydeAnilineAcetic AcidN-benzyl-N-(4-methylphenylacetyl)benzamide
IsobutyraldehydeCyclohexylamineBenzoic AcidN-cyclohexyl-N-(2-methyl-1-oxo-1-(4-methylphenyl)propan-2-yl)benzamide
FormaldehydeBenzylaminePropionic AcidN-benzyl-N-(1-oxo-1-(4-methylphenyl)propan-2-yl)propionamide

This table is illustrative and provides hypothetical examples based on the general Ugi reaction scheme.

The generally accepted mechanism for the Ugi reaction begins with the formation of an imine from the reaction of the amine and the carbonyl compound (aldehyde or ketone). wikipedia.orgnih.gov This imine is then protonated by the carboxylic acid to form an iminium ion. The nucleophilic isocyanide, in this case, this compound, attacks the iminium ion, leading to the formation of a nitrilium ion intermediate. wikipedia.orgnih.govnih.gov This highly reactive intermediate is then trapped by the carboxylate anion. The final step is an intramolecular acyl transfer known as the Mumm rearrangement, which is irreversible and drives the entire reaction sequence to completion, yielding the stable α-acylamino amide product. wikipedia.org

The Passerini Three-Component Reaction (P-3CR)

The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR, discovered by Mario Passerini in 1921. wikipedia.orgnih.gov It involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org

Research has explored the use of various isocyanides as substrates in the Passerini reaction. While aromatic isocyanides generally show good to excellent yields, the reactivity of aliphatic isocyanides can be more variable. nih.gov Specific investigations into this compound in the Passerini reaction have noted its tendency to be poorly reactive and prone to hydration, which can lead to moderate yields. researchgate.net

In some cases, the slow addition of the isocyanide has been employed to improve the reaction, though with limited success in terms of yield. researchgate.net The choice of solvent is also crucial, with aprotic solvents generally favoring the Passerini reaction. wikipedia.orgorganic-chemistry.org The mechanism is thought to proceed through a concerted, non-ionic pathway in aprotic media, involving a cyclic transition state where hydrogen bonding plays a key role. organic-chemistry.org In polar solvents, an ionic mechanism involving a nitrilium ion intermediate, similar to the Ugi reaction, is proposed. wikipedia.org

Reaction Kinetics and Stereochemical Aspects of P-3CRs

The Passerini three-component reaction (P-3CR) is a cornerstone of multicomponent reaction chemistry, combining an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.org When this compound is employed as the isocyanide component, the reaction kinetics and stereochemistry are governed by principles applicable to the broader class of P-3CRs.

Reaction Kinetics: The Passerini reaction is generally determined to be a third-order reaction, with the rate being first order in each of the three reactants: isocyanide, carbonyl compound, and carboxylic acid. wikipedia.org The reaction mechanism is influenced by the solvent environment. In apolar, aprotic solvents like dichloromethane (B109758) or tetrahydrofuran, a concerted mechanism is proposed. nih.gov This pathway involves a non-polar, cyclic transition state formed from a hydrogen-bonded cluster of the carboxylic acid and carbonyl compound, which then reacts with the isocyanide. nih.gov The reaction is typically slower in polar solvents, which disfavors the proposed concerted, non-polar transition state. nih.gov

Stereochemical Aspects: A significant challenge in the Passerini reaction is controlling the stereochemistry at the newly formed stereocenter in the α-acyloxy amide product. nih.gov When using achiral starting materials, the reaction typically produces a racemic mixture. However, significant progress has been made in developing catalytic, asymmetric versions of the P-3CR. One successful strategy involves the use of a chiral Lewis acid catalyst to coordinate with the carbonyl substrate, thereby creating a chiral environment that directs the nucleophilic attack of the isocyanide from a specific face. For instance, a tridentate indan (B1671822) pybox-Cu(II) complex has been effectively used as a catalyst. This approach can achieve high yields and excellent enantioselectivity (up to 98% ee), demonstrating that the stereochemical outcome of the P-3CR involving isocyanides like this compound can be effectively controlled. nih.gov

Nucleophilic Reactivity of the Isocyanide Carbon

Reactions with Electrophiles

Given its nucleophilic nature, the isocyanide carbon of this compound readily reacts with a wide range of electrophiles. The general mechanism involves the attack of the isocyanide carbon on an electrophilic center, leading to the formation of a highly reactive nitrilium ion intermediate.

This two-step mechanism is fundamental to electrophilic aromatic substitution:

Step 1 (Slow): The electrophile attacks the π-electron system of the benzene (B151609) ring, forming a resonance-stabilized carbocation known as an arenium ion or benzenonium ion. msu.edu

Step 2 (Fast): A base in the reaction mixture removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. msu.edu

In the context of multicomponent reactions like the P-3CR, the electrophile is the carbonyl carbon of the aldehyde or ketone. The electrophilicity of this carbon is enhanced through hydrogen bonding with the carboxylic acid, facilitating the nucleophilic attack by the isocyanide. nih.gov

Addition Reactions Leading to Nitrogen-Containing Compounds

The initial nucleophilic addition of the isocyanide to an electrophile generates the reactive nitrilium ion, which is susceptible to attack by a nucleophile. This sequence of α-addition is a powerful tool for synthesizing complex, nitrogen-containing molecules. The Passerini reaction itself is a prime example, where the nitrilium ion formed from the attack on the carbonyl is intercepted by the carboxylate anion, ultimately leading to the α-acyloxy amide product after an intramolecular acyl transfer (Mumm rearrangement). wikipedia.org

This reactivity pattern allows isocyanides like this compound to be key building blocks in the synthesis of diverse nitrogenous compounds, including peptides, heterocycles, and other functionalized amides. researchgate.net

Specific Reactions of this compound

Beyond its role in classical multicomponent reactions, this compound engages in other specific and synthetically useful transformations.

Reaction with Xanthate Esters

A notable reaction is the transformation involving xanthate esters (dithiocarbonates). These reactions highlight the unique reactivity of the isocyanide group under specific conditions to yield valuable sulfur-containing organic molecules.

An unexpected and synthetically useful reaction occurs when this compound reacts with various O-aryl or O-alkyl S-methyl dithiocarbonates (xanthate esters) in the presence of a strong base like sodium hydride (NaH) in dimethylformamide (DMF). beilstein-journals.orgnih.gov Instead of the expected thiazole (B1198619) products via cycloaddition, this reaction unexpectedly yields O,N-disubstituted carbamothioates in good to excellent yields. researchgate.net

The reaction with this compound (referred to as 4-methylbenzyl isocyanide in the study) was shown to be general. beilstein-journals.orgnih.gov For example, its reaction with O-benzyl S-methyl dithiocarbonate produced the corresponding carbamothioate in 84% yield. beilstein-journals.org A proposed mechanism, supported by DFT calculations, accounts for this unexpected outcome. nih.govresearchgate.net The scope of the reaction was explored with various substituted xanthate esters, demonstrating its utility. nih.gov

Table 1: Synthesis of Carbamothioates from this compound and Xanthate Esters beilstein-journals.orgnih.gov

EntryXanthate Ester (1)This compound (2b)Product (Carbamothioate)Yield (%)
1O-Benzyl S-methyl dithiocarbonate (1a)O-Benzyl (4-methylbenzyl)carbamothioate (4b)84
2O-(4-Bromobenzyl) S-methyl dithiocarbonate (1d)O-(4-Bromobenzyl) (4-methylbenzyl)carbamothioate (4h)76

Reaction Conditions: Xanthate ester (1 equiv.), Isocyanide (1.2 equiv.), NaH (2 equiv.), DMF, Room Temperature.

Mechanistic Probes using Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools to elucidate the complex reaction mechanisms involving arylmethyl isocyanides. These computational methods provide insights into transition states, reaction intermediates, and potential energy surfaces that are often difficult to study experimentally.

A notable example is the investigation of the unexpected formation of carbamothioates from the reaction of arylmethyl isocyanides with xanthate esters mediated by sodium hydride. nih.gov Initial hypotheses, such as the reductive cleavage of the isocyanide to an amine, were ruled out by control experiments. nih.gov Quantum chemical calculations were employed to support a proposed mechanism where the isocyanide carbon acts as an electrophile. nih.gov The calculations helped to rationalize the observed product formation by modeling the key steps of the reaction pathway, including the interaction with the hydride source. nih.gov

Similarly, computational studies on the isomerization of isocyanides to nitriles catalyzed by radicals have proposed a mechanism involving the addition of the radical to the divalent carbon of the isocyanide group, followed by the expulsion of the original radical. researchgate.net These calculations provide Arrhenius parameters and thermochemical data that are crucial for understanding the reaction kinetics. researchgate.net General quantum chemical studies on benzene derivatives also help in understanding the fundamental electronic properties like HOMO-LUMO energies which influence their reactivity. scispace.com

Cycloaddition Reactions (e.g., [3+2] cycloadditions with various substrates)

The isocyanide group in this compound is an excellent participant in cycloaddition reactions, a powerful class of reactions for constructing heterocyclic rings. researchgate.netbeilstein-journals.orgrsc.org Isocyanides can act as one-carbon components in various cycloaddition strategies.

Notably, isocyanides readily undergo [3+2] and [4+1] cycloadditions. researchgate.netrsc.org In copper-catalyzed systems, aryl isocyanides can react with active methylene (B1212753) isocyanides and arylsulfonothioates in a [3+2] cycloaddition to form sulfur-containing trisubstituted imidazoles. researchgate.net This reaction proceeds through the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds in a single step. researchgate.net

Gold-catalyzed cycloadditions also represent a significant area of isocyanide reactivity. beilstein-journals.org For instance, gold(I) catalysts can activate allene (B1206475) intermediates, which then undergo a stepwise intramolecular [3+2] annulation with a tethered alkene to yield bicyclic products. beilstein-journals.org While these examples utilize different isocyanides, the fundamental reactivity of the isocyano group suggests that this compound would be a viable substrate for similar transformations, leading to a variety of five-membered heterocyclic structures like imidazoles, oxazoles, and pyrroles.

Table 1: Examples of Cycloaddition Reactions Involving Isocyanides

Reaction Type Catalyst/Conditions Substrates Product Class
[3+2] Cycloaddition Copper catalyst Aryl isocyanides, Active methylene isocyanides, Arylsulfonothioates Trisubstituted imidazoles researchgate.net
[3+2] Cycloaddition Gold(I) catalyst Allenes, Alkenes Bicyclic adducts beilstein-journals.org
[4+1] Cycloaddition Various Isocyanides, Conjugated heterodienes (e.g., azadienes, oxadienes) Pyrroles, Oxazoles, Furans rsc.org

Transition Metal-Catalyzed Transformations

The lone pair on the terminal carbon of the isocyanide group allows it to act as an excellent ligand for transition metals, enabling a wide range of catalytic transformations. beilstein-journals.orgnih.govresearchgate.net

Gold catalysts, particularly Au(I) and Au(III) complexes, are known for their unique ability to activate alkynes, allenes, and other unsaturated systems. beilstein-journals.orgnih.govencyclopedia.pub The reactivity of this compound in gold-catalyzed processes is analogous to that of other isocyanides. Bulk gold metal has been shown to catalyze the reaction of isocyanides with primary amines and oxygen to produce carbodiimides at room temperature. nih.gov The reaction proceeds via the initial adsorption of the isocyanide onto the gold surface, which activates it for nucleophilic attack by the amine. nih.gov This surface-mediated pathway is distinct from homogeneous metal ion catalysis which typically yields formamidines. nih.gov

Gold(I) complexes are also effective catalysts for various cyclization and C-H functionalization reactions. nih.govencyclopedia.pubresearchgate.net While specific examples with this compound are not prevalent in the cited literature, the general principles of gold catalysis suggest its utility in reactions like hydroamination and the synthesis of complex heterocyclic systems. beilstein-journals.orgresearchgate.net

Copper-Catalyzed Reactions: Copper catalysts are widely used for cross-coupling reactions involving isocyanides. researchgate.netresearchgate.netmdpi.com Copper(I) oxide, for instance, catalyzes the intermolecular C-C cross-coupling between isocyanides and aryl halides to produce benzamides. researchgate.net Similarly, the copper-catalyzed cross-coupling of aryl diazonium salts with isocyanides provides a route to arylcarboxyamides under mild conditions. researchgate.netbakhtiniada.ru These methods highlight the role of the isocyanide as a carbonyl or amide source. Copper(I) compounds with isocyanide ligands often act as key intermediates in these catalytic cycles. researchgate.net

Phosphine-Catalyzed Reactions: Phosphines can act as organocatalysts in reactions involving isocyanides. rsc.orgelectronicsandbooks.com For example, phosphines catalyze the annulation of various substrates with isocyanides. A three-component reaction involving diphosphinoketenimines, isocyanides, and water or ethanol, catalyzed by the phosphine (B1218219) functionality itself, leads to the formation of five-membered azaphosphaheterocycles. rsc.org In other systems, phosphines like triphenylphosphine (B44618) are used to catalyze aza-Morita–Baylis–Hillman reactions. electronicsandbooks.com The reactivity can also be tuned by the choice of phosphine, with more nucleophilic phosphines sometimes leading to different products. electronicsandbooks.com The interaction between phosphines and isocyanides is also observed in the context of metal cluster chemistry, where isocyanides can act as ligands that substitute phosphines or vice versa, tuning the electronic properties of the cluster. rsc.org

Radical Reactions Involving Arylmethyl Isocyanides

The isocyanide group is an effective radical acceptor, making arylmethyl isocyanides valuable participants in radical-mediated transformations. beilstein-journals.orgresearchgate.net The addition of a radical species to the isocyano carbon generates a highly reactive imidoyl radical intermediate, which is a key step in many radical cascades and multicomponent reactions. beilstein-journals.org

The reaction of isocyanides with heteroatom radicals, such as thiyl radicals generated from thiols, leads to the formation of thioformimidates. beilstein-journals.org This process involves the addition of the thiyl radical to the isocyanide, followed by hydrogen abstraction. beilstein-journals.org Similarly, radical cyclization of 2-isocyanobiaryls can be initiated by radical initiators like AIBN to synthesize phenanthridine (B189435) derivatives. beilstein-journals.org

Furthermore, a metal-free, three-component reaction involving isocyanides, selenosulfonates, and water proceeds via a radical-chain mechanism to afford selenocarbamates in good yields under mild conditions. rsc.org Aryl isocyanides can also exhibit photocatalytic activity under visible light, promoting reactions such as the oxidative functionalization of C(sp3)–H bonds through pathways that involve radical intermediates. nih.gov

Table 2: Summary of Radical Reactions Involving Isocyanides

Reaction Type Radical Source/Initiator Key Intermediate Product Type
Radical Addition Thiols, AIBN Thiyl radical, Imidoyl radical Thioformimidates beilstein-journals.org
Radical Cyclization AIBN, DBP Imidoyl radical Phenanthridines beilstein-journals.org
Radical-Chain Reaction Selenosulfonates, Water Imidoyl radical Selenocarbamates rsc.org
Photocatalytic C-H Functionalization Visible light, Isocyanide Superoxide radical anion, Iminium ion Amides nih.gov

Applications in Complex Molecule Synthesis and Chemical Biology Research

Role as a Building Block for Heterocyclic Scaffolds

Heterocyclic compounds are core structures in a vast number of pharmaceuticals, natural products, and functional materials. 1-(Isocyanomethyl)-4-methylbenzene serves as a versatile C1 synthon for the construction of various nitrogen-containing heterocycles. Its benzylic methylene (B1212753) group can be deprotonated to form a nucleophilic carbanion, which, in concert with the electrophilic isocyanide carbon, facilitates a range of cyclization reactions.

Isocyanide-based multicomponent reactions (I-MCRs) represent a highly efficient and atom-economical strategy for the synthesis of polysubstituted pyrroles. tcichemicals.com While specific literature examples detailing the use of this compound in pyrrole (B145914) synthesis are not extensively documented, its structure is well-suited for established I-MCR pathways. In a typical reaction, an isocyanide, an electron-deficient alkyne (like dimethyl acetylenedicarboxylate), and an aldehyde or ketone can undergo a cascade reaction to form a densely functionalized pyrrole ring. The role of this compound in this context would be to provide one carbon and one nitrogen atom to the final heterocyclic core, with the tolylmethyl group becoming a substituent on the pyrrole nitrogen.

The synthesis of imidazoles using isocyanides is a well-established methodology. A prominent example is the van Leusen imidazole (B134444) synthesis, which traditionally uses Tosylmethyl isocyanide (TosMIC). researchgate.netsemanticscholar.org Given its structural similarity as an active methylene isocyanide, this compound can be employed in analogous transformations. A general and highly modular route involves the condensation of a metalated isocyanide with a nitrogenous electrophile like an imine or a nitrile. nih.govnih.gov

The reaction proceeds via the deprotonation of the methylene bridge of this compound with a strong base (e.g., n-BuLi or LDA) to generate a potent nucleophile. This anion then attacks an imine, leading to a transient adduct that subsequently undergoes an intramolecular cyclization. The final step is an elimination/rearrangement that yields the aromatic imidazole ring. This method's modularity allows for diverse substitution patterns on the resulting imidazole scaffold.

Table 1: Representative Reaction for Imidazole Synthesis

Reactant 1 Reactant 2 Base Product Description
This compoundN-Benzylidene-anilinen-BuLi1-(4-Methylbenzyl)-2,4,5-triphenyl-1H-imidazoleA [3+2] cycloaddition approach where the isocyanide provides two atoms and the imine provides three atoms for the imidazole ring.

This compound, as an arylmethyl isocyanide, is a suitable substrate for the synthesis of 4,5-disubstituted thiazoles. organic-chemistry.org One efficient method involves the base-induced cyclization with methyl arenecarbodithioates. In this reaction, the deprotonated isocyanide attacks the thiocarbonyl group of the carbodithioate. A subsequent intramolecular cyclization involving nucleophilic attack on the isocyanide carbon, followed by elimination, yields the thiazole (B1198619) ring. organic-chemistry.org

Another powerful strategy leverages the Ugi reaction, a cornerstone of MCR chemistry. When a thioacid is used as the acidic component in an Ugi reaction, the resulting product is an endothiopeptide. These intermediates can then be subjected to cyclization conditions, often using TMSCl-NaI under microwave irradiation, to furnish thiazole derivatives. organic-chemistry.org This two-step, one-pot sequence allows for the rapid assembly of complex thiazoles from four diverse starting materials.

Applications in Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry

The principles of Diversity-Oriented Synthesis (DOS) aim to generate structurally diverse and complex small molecules, often to populate under-explored regions of chemical space for biological screening. cam.ac.ukmdpi.com Combinatorial chemistry uses similar tools to rapidly create large libraries of related compounds. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are exceptionally well-suited for these approaches due to their high convergence, atom economy, and tolerance of a wide variety of functional groups. nih.govnih.govnih.gov

The Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to produce α-aminoacyl amide derivatives. tcichemicals.comorganic-chemistry.org By using this compound as the constant isocyanide component, vast libraries can be generated by simply varying the other three components. This strategy is a mainstay in medicinal chemistry for creating peptidomimetic libraries to screen for new drug leads. organic-chemistry.org

Similarly, the Passerini three-component reaction (Passerini-3CR) reacts an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy amides. nih.govwikipedia.orgorganic-chemistry.org The operational simplicity and high yields of these reactions make them ideal for automated synthesis platforms, enabling the rapid production of thousands of distinct compounds for high-throughput screening.

Table 2: Illustrative Ugi Reaction Library Generation

Isocyanide Component: this compound (Constant)

Aldehyde Amine Carboxylic Acid Resulting Library Member (Scaffold)
BenzaldehydeAnilineAcetic AcidN-Acetyl-N-phenyl-2-(4-methylbenzylamino)-2-phenylacetamide
IsobutyraldehydeBenzylamineBenzoic AcidN-Benzoyl-N-benzyl-2-(4-methylbenzylamino)-3-methylbutanamide
FormaldehydeCyclohexylaminePropionic AcidN-Cyclohexyl-2-(4-methylbenzylamino)-N-propionylacetamide
BenzaldehydeBenzylamineBenzoic AcidN-Benzoyl-N-benzyl-2-(4-methylbenzylamino)-2-phenylacetamide

High-Throughput Experimentation (HTE) is a methodology used to accelerate research by performing a large number of experiments in parallel. In synthetic chemistry, HTE is used to quickly screen reaction variables (e.g., catalysts, solvents, bases, temperatures) to discover new reactions or optimize known transformations. unchainedlabs.com

This compound is an excellent candidate for HTE studies aimed at mapping reactivity patterns. By setting up an array of reactions in a microplate format, researchers can systematically evaluate its performance in MCRs. For instance, one could fix the isocyanide, aldehyde, and amine components of an Ugi reaction and screen a wide array of different carboxylic acids and solvents simultaneously. The resulting yields and impurity profiles, rapidly analyzed by techniques like LC-MS, provide a detailed map of the compound's reactivity. This data is crucial for understanding structure-activity relationships, predicting reaction outcomes, and efficiently designing large-scale syntheses or future compound libraries. unchainedlabs.com This systematic approach allows chemists to quickly identify the most effective reaction conditions and abandon unproductive pathways, significantly accelerating the discovery process. unchainedlabs.com

Development of Advanced Synthetic Intermediates

This compound, more commonly known in scientific literature as p-toluenesulfonylmethyl isocyanide or TosMIC, is a highly versatile and multipurpose synthetic reagent. organicreactions.orgresearchgate.net Its unique structure, containing an isocyanide group, a sulfonyl group, and an acidic α-proton, makes it an exceptionally useful building block, or synthon, for the creation of more complex molecules. researchgate.netwikipedia.org TosMIC is recognized as one of the most significant reagents for organic synthesis, particularly in the construction of various heterocyclic compounds and for carbon-carbon bond formation. organicreactions.orgresearchgate.net

The reactivity of TosMIC allows it to function as a C-N=C synthon, enabling its use in cycloaddition reactions with unsaturated systems. researchgate.netorganic-chemistry.org This capability is fundamental to its role in synthesizing a wide array of heterocyclic structures, which are core components of many pharmaceuticals and biologically active compounds. For instance, it is widely employed in the synthesis of heterocycles such as pyrroles, oxazoles, and imidazoles through reactions with compounds containing C-C, C-O, and C-N double bonds. researchgate.net

One of the most prominent applications of TosMIC as a synthetic intermediate is in the Van Leusen reaction. This reaction provides a powerful method for the one-pot conversion of ketones into nitriles with an additional carbon atom. organic-chemistry.orgwikipedia.orgsynarchive.com The reaction proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on the ketone, cyclization, and subsequent elimination of the tosyl group to yield the nitrile. wikipedia.orgnrochemistry.com Furthermore, when aldehydes are used as the starting material instead of ketones, the Van Leusen reaction can be adapted to produce oxazoles. wikipedia.orgwikipedia.org If an aldimine (formed from an aldehyde and an amine) is used, the reaction yields imidazoles. organic-chemistry.orgwikipedia.org This flexibility makes TosMIC an indispensable tool for generating diverse molecular scaffolds from common carbonyl compounds.

The following table summarizes the role of this compound (TosMIC) as an advanced synthetic intermediate in key transformations:

Starting MaterialReagent(s)Product TypeReaction NameReference(s)
KetoneTosMIC, Base (e.g., t-BuOK), AlcoholNitrileVan Leusen Reaction nrochemistry.com, organic-chemistry.org, wikipedia.org
AldehydeTosMIC, BaseOxazoleVan Leusen Oxazole Synthesis wikipedia.org, wikipedia.org
AldimineTosMIC, BaseImidazoleVan Leusen Imidazole Synthesis wikipedia.org, organic-chemistry.org
Aldehyde, AmineTosMIC, BaseImidazoleVan Leusen Three-Component Reaction organic-chemistry.org

In the field of chemical biology, TosMIC serves as a critical intermediate in the synthesis of molecules designed to interact with biological systems. Its utility is highlighted in the development of novel inhibitors for various diseases. For example, it is a key building block in the synthesis of 4-fluoro-6-azaindole (B1405010) derivatives, which have been identified as potent inhibitors of HIV-1 attachment. chemicalbook.com These inhibitors function by targeting the gp120 protein, which is essential for the virus's entry into host cells. chemicalbook.com TosMIC facilitates the construction of the core azaindole structure, which is crucial for the molecule's interaction with the biological target. By enabling modifications at key positions of the molecular backbone, the use of TosMIC allows for the systematic exploration of structure-activity relationships (SAR), leading to compounds with optimized binding affinity, enhanced potency, and improved pharmacokinetic properties. chemicalbook.com

The versatility of this compound also extends to its use in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more starting materials in a single step to form a complex product. ontosight.ai Isocyanides are cornerstone reactants in well-known MCRs such as the Passerini and Ugi reactions.

Passerini Reaction : This three-component reaction involves an isocyanide, a carboxylic acid, and a ketone or aldehyde to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.net The reaction is highly atom-economical and proceeds through a proposed cyclic transition state. organic-chemistry.orgnih.gov

Ugi Reaction : This is a four-component reaction between an isocyanide, a carboxylic acid, an amine, and a ketone or aldehyde, yielding a bis-amide. wikipedia.orgtcichemicals.comorganic-chemistry.org The reaction is known for its high efficiency and ability to generate a wide diversity of complex, peptide-like molecules in a single operation. tcichemicals.comnih.govnih.gov

The application of this compound and other isocyanides in these MCRs provides a powerful strategy for rapidly generating libraries of complex molecules for drug discovery and chemical biology research. ontosight.aiorganic-chemistry.org For instance, the Ugi reaction has been used to create libraries of peptidomimetics for screening purposes, while the Passerini reaction has been applied in the synthesis of anti-cancer agents like bicalutamide (B1683754) and novel fungicides. organic-chemistry.orgpsu.edu

The table below showcases examples of complex molecular scaffolds synthesized using isocyanide-based multicomponent reactions, illustrating the potential of intermediates like this compound.

Reaction NameComponentsProduct ScaffoldSignificanceReference(s)
Passerini ReactionIsocyanide, Aldehyde/Ketone, Carboxylic Acidα-Acyloxy AmideSynthesis of depsipeptides, fungicides, and antiandrogen drugs. wikipedia.org, psu.edu
Ugi ReactionIsocyanide, Aldehyde/Ketone, Amine, Carboxylic Acidα-Acylamino Amide (Bis-amide)Rapid generation of diverse peptidomimetic libraries for drug screening. wikipedia.org, organic-chemistry.org, nih.gov
Van Leusen Imidazole SynthesisTosMIC, Aldimine (or Aldehyde + Amine)Substituted ImidazoleConstruction of core structures in medicinal chemistry; used in sequential reactions like ring-closing metathesis. organic-chemistry.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an indispensable tool for elucidating the mechanisms of complex organic reactions involving isocyanides. By calculating the energies of reactants, intermediates, transition states, and products, DFT allows chemists to map out detailed potential energy surfaces for a given reaction.

Research into isocyanide reactivity has significantly benefited from DFT calculations. For instance, DFT studies on the reaction of isocyanides with carboxylic acids have confirmed a stepwise mechanism. mdpi.com These calculations show that the reaction typically starts with a concerted α-addition of the acid to the isocyanide, forming a Z-acyl imidate intermediate. mdpi.com This intermediate can then isomerize and undergo a 1,3-acyl transfer to yield the final N-formyl amide product. mdpi.com

DFT has also been applied to understand the course of multicomponent reactions (MCRs), which are a hallmark of isocyanide chemistry. researchgate.netacs.org In the case of the isocyanide-based three-component synthesis of polysubstituted cyclopentenes, DFT calculations have been used to evaluate several possible reaction pathways. researchgate.net These studies identified the most energetically favorable channel, which involves the initial nucleophilic attack of the isocyanide on an activated alkene, followed by a [3+2] cycloaddition and a final bimolecular proton transfer. researchgate.net The calculated energy barrier for this pathway was found to be in good agreement with experimental observations that the reaction proceeds readily at room temperature. researchgate.net

Furthermore, DFT calculations are instrumental in explaining the reactivity of isocyanides with metal complexes. By analyzing the electronic properties, such as the electrostatic potential at the isocyanide carbon atom, researchers can predict how these ligands will interact with electron-rich or electron-poor metal centers. nih.gov A DFT-derived parameter known as the Surface-Averaged Donor Atom Potential (SADAP) has been successfully used to forecast the reactivity of various isocyanides in ligand exchange reactions. nih.gov This approach helps in rationalizing why certain isocyanides can readily replace other ligands in a metal complex while others cannot. nih.gov

Research AreaKey DFT FindingsReference
Reaction with Carboxylic Acids Elucidation of a mechanism involving a Z-acyl imidate intermediate followed by a rate-limiting 1,3 O→N acyl migration. mdpi.com
Multicomponent Reactions Identification of the most favorable reaction pathway and rationalization of reaction feasibility based on calculated energy barriers. researchgate.net
Reactions with Metal Complexes Use of DFT-derived parameters (SADAP) based on electrostatic potentials to predict the reactivity of isocyanides toward metal centers. nih.gov
[2+1] Cycloadditions Revelation of a rate-determining step involving the insertion of the isocyanide carbon into a P=N double bond in reactions with iminophosphoranes. frontiersin.org

Molecular Dynamics Simulations to Understand Reactivity and Selectivity

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. Unlike static quantum chemistry calculations (like DFT), MD simulations provide a dynamic picture of how systems evolve over time, typically on the scale of nanoseconds to microseconds. This approach is particularly valuable for understanding factors that influence reaction selectivity and reactivity, such as solvent effects, conformational flexibility, and the process of reactants coming together.

For a compound like 1-(isocyanomethyl)-4-methylbenzene, MD simulations can offer critical insights into its behavior in the complex environment of a chemical reaction, such as the Ugi four-component reaction. beilstein-journals.orgnih.gov The Ugi reaction and other isocyanide-based MCRs involve multiple steps, including the formation of intermediates like imines and nitrilium ions. mdpi.combeilstein-journals.org MD simulations can model the entire reaction system, including the isocyanide, other reactants, and solvent molecules, to explore:

Encounter and Orientation: How reactants approach each other and the preferred orientations that lead to a successful reaction versus non-productive encounters.

Solvent Effects: The role of the solvent in stabilizing or destabilizing intermediates and transition states, which can profoundly impact reaction rates and selectivity. acs.org

Conformational Dynamics: The flexibility of the tolyl group and its influence on the accessibility of the isocyanide functional group to other reactants.

While standard MD uses classical force fields, more advanced techniques like reacting molecular dynamics (RMD) or reactive Monte Carlo dynamics can simulate the chemical reactions themselves by allowing for the formation and breaking of bonds. utexas.eduyoutube.com Such simulations could be used to model the pyrolysis or degradation of isocyanide-containing materials or to simulate the complex reaction network of an MCR, providing a holistic view of how product ratios (selectivity) are determined by the interplay of kinetics and thermodynamics in a dynamic environment. utexas.edu For example, MD simulations have been paired with experimental studies to understand the interaction between ligands derived from Ugi reactions and biological targets like proteins. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Related Isocyanides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. frontiersin.orgnih.gov The fundamental principle of QSAR is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. nih.gov This approach is widely used in medicinal chemistry for drug discovery and lead optimization. frontiersin.orgacs.org

In the context of isocyanides like this compound, QSAR models can be developed to predict their efficacy in various applications, from roles in multicomponent reactions to potential biological activities of the resulting products. frontiersin.orgorganic-chemistry.org The process involves several key steps:

Data Set Collection: A set of isocyanide compounds with known activities (e.g., reaction yields, inhibition constants against an enzyme) is compiled.

Descriptor Calculation: For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity. frontiersin.org

Validation: The model's predictive power is rigorously tested to ensure it is robust and can accurately predict the activity of new, untested compounds.

A practical example that borders on QSAR principles involves using DFT-calculated electronic parameters to predict isocyanide reactivity. nih.gov As mentioned previously, the SADAP parameter, derived from the electrostatic potential on the isocyanide carbon, serves as a powerful descriptor to quantitatively predict how strongly an isocyanide will coordinate to a metal center. nih.gov This demonstrates how a computed structural feature can be directly correlated with chemical reactivity, which is the core concept of QSAR.

Descriptor ClassExamples of Specific DescriptorsProperty Represented
Constitutional Molecular Weight, Number of Aromatic RingsBasic molecular composition and size.
Topological Wiener Index, Randić IndicesAtomic connectivity and branching.
Geometric Molecular Surface Area, Molecular Volume3D shape and size of the molecule.
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesDistribution of electrons and orbital energies.
Hydrophobic LogP (Partition Coefficient)Lipophilicity and solubility characteristics.
Quantum-Chemical Electrostatic Potential, SADAPElectron density distribution and reactivity potential.

An exploration of the future research trajectories for this compound reveals a landscape rich with potential, spanning from novel reaction discovery to the development of advanced materials. As a versatile building block, this isocyanide is poised to contribute to significant advancements in synthetic chemistry, materials science, and biocatalysis. The following sections delineate key areas for future investigation, highlighting the opportunities for innovation and expansion of its chemical utility.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(isocyanomethyl)-4-methylbenzene, and how can purity be ensured?

Methodology :

  • Synthetic routes : The compound can be synthesized via nucleophilic substitution or metal-catalyzed reactions. For example, reacting 4-methylbenzyl chloride with sodium isocyanide in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere yields the target compound .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity (>95%) is confirmed via HPLC and NMR spectroscopy.
  • Characterization : Use 1H^1H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 4.1 ppm for isocyanomethyl CH2_2) and IR spectroscopy (sharp peak at ~2150 cm1^{-1} for isocyanide group) .

Q. How does the reactivity of this compound compare to other aryl isocyanides in multicomponent reactions?

Methodology :

  • Reactivity profile : The methyl substituent on the benzene ring enhances steric accessibility compared to bulkier analogs (e.g., 4-methoxy derivatives). This facilitates nucleophilic attack in Ugi or Passerini reactions.
  • Experimental validation : In a split-Ugi reaction (evidence 5), this compound reacted with aldehydes, amines, and carboxylic acids to form tetrazole derivatives. Monitor reaction progress via TLC and LC-MS to optimize stoichiometry and solvent (e.g., methanol or DCM) .

Q. What are the critical stability considerations for storing this compound?

Methodology :

  • Storage conditions : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation. Avoid exposure to moisture, as isocyanides hydrolyze to amines.
  • Stability tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and analyze via GC-MS to detect decomposition products like 4-methylbenzylamine .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

Methodology :

  • DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., dopamine receptors). Compare binding affinities of derivatives (e.g., 4-bromo or 4-methoxy analogs) to prioritize synthesis .

Q. How do solvent and catalyst choices impact the enantioselectivity of reactions involving this compound?

Methodology :

  • Solvent screening : Test green solvents (e.g., cyclopentyl methyl ether) versus traditional solvents (toluene) in thermally induced cyclization reactions. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Catalyst optimization : Chiral phosphine ligands (e.g., BINAP) with palladium catalysts improve ee in asymmetric allylic alkylation. Compare turnover numbers (TON) and selectivity under varying temperatures .

Q. What strategies resolve contradictions in reaction yields reported for this compound in multicomponent reactions?

Methodology :

  • Controlled reproducibility : Replicate reactions under standardized conditions (e.g., equimolar ratios, inert atmosphere). Use DOE (Design of Experiments) to identify critical variables (e.g., temperature, stirring rate).
  • Byproduct analysis : Employ HRMS to detect intermediates (e.g., imine adducts) that may divert reaction pathways. Adjust pH or additive (e.g., molecular sieves) to suppress side reactions .

Q. How can isotopic labeling of this compound enhance mechanistic studies in organometallic catalysis?

Methodology :

  • Synthesis of labeled analogs : Incorporate 13C^{13}C- or 15N^{15}N-labels at the isocyanide group via modified Staudinger reactions.
  • Mechanistic probes : Use 13C^{13}C NMR to track ligand exchange dynamics in palladium-catalyzed cross-couplings. Compare kinetic isotope effects (KIE) to elucidate rate-limiting steps .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound batches?

Methodology :

  • GC-MS with headspace sampling : Detect volatile byproducts (e.g., residual solvents or decomposition amines).
  • ICP-OES : Screen for heavy metal contaminants (e.g., Pd, Cu) from catalytic steps. Establish thresholds (<1 ppm) per ICH Q3D guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.